molecular formula C9H21N3S B2437745 3-Amino-1-(2-methylheptyl)thiourea CAS No. 748776-63-8

3-Amino-1-(2-methylheptyl)thiourea

Cat. No. B2437745
CAS RN: 748776-63-8
M. Wt: 203.35
InChI Key: LKQXRRITGZJATR-UHFFFAOYSA-N
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Description

3-Amino-1-(2-methylheptyl)thiourea is a chemical compound with the CAS Number: 748776-63-8. It has a molecular weight of 203.35 and its IUPAC name is N-(2-methylheptyl)hydrazinecarbothioamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H21N3S/c1-3-4-5-6-8(2)7-11-9(13)12-10/h8H,3-7,10H2,1-2H3,(H2,11,12,13) .


Chemical Reactions Analysis

Thiourea fused γ-amino alcohols have been examined in the asymmetric Mannich reaction of β-keto active methylene compounds with imines to afford chiral Mannich products .


Physical And Chemical Properties Analysis

This compound is a powder with a purity of 95%. It is stored at room temperature .

Scientific Research Applications

Catalysis and Organic Synthesis

Thiourea derivatives are instrumental in catalyzing various organic reactions. For example, Yb(OTf)3-catalyzed [3+2] cycloaddition of donor-acceptor cyclopropanes with thiourea leads to diverse 2-amino-4,5-dihydrothiophenes. This catalytic activity showcases the role of thiourea in providing a C=S double bond, acting as an amino source, and functioning as a decarbalkoxylation reagent in organic synthesis (Xie et al., 2019). Bifunctional thiourea catalysts have also been synthesized, showing high efficiency in the asymmetric Michael reaction of 1,3-dicarbonyl compounds to nitroolefins (Okino et al., 2005).

Chiral Discrimination

Thiourea derivatives have been used as chiral solvating agents (CSAs) for the enantiodiscrimination of derivatized amino acids using nuclear magnetic resonance (NMR) spectroscopy. These derivatives provide an effective means for differentiating NMR signals of enantiomeric substrates, highlighting their utility in stereochemical analyses (Recchimurzo et al., 2020).

Bioactive Compounds and Antimicrobial Activity

Thiourea derivatives have been synthesized and tested for bioactive properties. For instance, new bioactive Cu(I) thiourea derivatives have been synthesized and characterized, showing promising results in DNA interaction and exhibiting antibacterial activity against various bacterial strains (Hussain et al., 2020). Another study synthesized and characterized novel N,N′-disubstituted thiourea, 2-amino thiazole, and imidazole-2-thione derivatives, reporting significant antibacterial activity, especially against Gram-positive S. aureus bacterium (Kalhor et al., 2014).

Molecular Docking and Drug Design

Thiourea derivatives have been involved in molecular docking studies, validating their interactions with specific proteins. This process helps in understanding the binding interactions of these compounds, potentially aiding in drug design and development (Hussain et al., 2020).

Material Sciences and Ligand Synthesis

Thiourea derivatives have been recognized as significant ligands, with their coordination compounds being investigated in the synthesis of pharmaceuticals and agrochemical ingredients. Their structural motifs are also seen as versatile synthons in heterocyclic syntheses, emphasizing their importance in material sciences and organic synthesis (Saeed et al., 2018).

Mechanism of Action

The key to the great success of thiourea-based catalysts is the functionality of the thiourea moiety as a hydrogen bond donor, which is a general structural unit in the design of bifunctional catalysts .

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-amino-3-(2-methylheptyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3S/c1-3-4-5-6-8(2)7-11-9(13)12-10/h8H,3-7,10H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQXRRITGZJATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)CNC(=S)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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